N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole.
Thioether formation: The oxadiazole is then reacted with an appropriate thiol, such as 2-chloro-N-(m-tolyl)acetamide, under basic conditions to form the thioether linkage.
Final coupling: The intermediate is then coupled with m-tolylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the oxadiazole or pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antitumor agent, with studies indicating its ability to inhibit cancer cell growth.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its antitumor activity.
Chemical Research: It serves as a model compound for studying the reactivity and stability of heterocyclic thioethers.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may interfere with signaling pathways such as the PI3K/Akt pathway, leading to inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide
- 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the m-tolyl group can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-4-2-6-13(8-11)18-14(21)10-23-16-20-19-15(22-16)12-5-3-7-17-9-12/h2-9H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNYOSVNXJFDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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